molecular formula C12H11F3O2 B2774864 ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate CAS No. 56210-75-4

ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate

Cat. No. B2774864
CAS RN: 56210-75-4
M. Wt: 244.213
InChI Key: SNOHGJYJJUSAKS-UHFFFAOYSA-N
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Description

Esters, like “ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate”, are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . They play a significant role in organic synthesis as target molecules of biological interest and synthetic intermediates .


Synthesis Analysis

While specific synthesis methods for this compound are not available, esters are generally synthesized from carboxylic acids and alcohols in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of esters is based on the carboxylic acid and the alcohol used in its synthesis . The E-Z system for naming alkenes, like in the given compound, is based on the Cahn-Ingold-Prelog (CIP) rules .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. One common reaction is esterification, where a carboxylic acid and an alcohol react to form an ester .


Physical And Chemical Properties Analysis

Esters have diverse physical and chemical properties depending on their specific structures. They are often characterized by pleasant smells and are used in a variety of products from perfumes to plastics .

Scientific Research Applications

Interaction and Crystal Packing

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate demonstrates unique interaction patterns, including rare N⋯π interaction, C–H⋯N, and C–H⋯O hydrogen bonds, contributing to its zigzag double-ribbon crystal packing structure. Similarly, ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate showcases nonhydrogen bonding interactions of N⋯π and O⋯π types along with a C–H⋯N hydrogen bond, forming a 1-D double-column structure, indicating a complex interplay of forces in crystal formation (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Synthesis Applications

Ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate serves as a versatile precursor for the synthesis of enynes and enediynes, highlighting its pivotal role in the formation of complex organic structures. This molecule undergoes selective replacement reactions, allowing for the creation of functionally diverse compounds with defined geometric configurations (A. Myers et al., 1989).

Novel Interaction Types

An unusual C⋯π interaction of non-hydrogen bond type was discovered in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, suggesting the influence of electrostatic interactions. This finding highlights the rarity and significance of such interactions in molecular chemistry (Zhenfeng Zhang, Hongbo Tong, Yanbo Wu, & Guisheng Zhang, 2012).

Enzymatic Resolution and Ultrasound Application

The enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate, investigated using ultrasound bath and various enzymes, showed that ultrasound can decrease reaction time without significantly affecting yield or enantiomeric excess. This study demonstrates the potential of ultrasound in enhancing enzymatic processes (C. M. Ribeiro, Elisa N. Passaroto, & E. C. S. Brenelli, 2001).

Mechanism of Action

The mechanism of action for esters depends on their specific structure and the context in which they are used. For example, in the body, esters can be broken down into their constituent alcohol and carboxylic acid .

Safety and Hazards

The safety and hazards associated with esters depend on their specific structure. Some esters, like ethyl acetate, are flammable and can cause eye irritation .

Future Directions

The future directions for research on esters are vast and depend on their specific applications. They are used in a wide range of industries from food to pharmaceuticals, and ongoing research continues to uncover new uses and synthesis methods .

properties

IUPAC Name

ethyl (Z)-4,4,4-trifluoro-3-phenylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c1-2-17-11(16)8-10(12(13,14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOHGJYJJUSAKS-NTMALXAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C1=CC=CC=C1)\C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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